N-Acetyl-S-allyl-L-cysteine
N-Acetyl-S-allyl-L-cysteine
N-acetyl-S-allylcysteine is a N-acyl-L-amino acid.
Brand Name:
Vulcanchem
CAS No.:
23127-41-5
VCID:
VC20793970
InChI:
InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1
SMILES:
CC(=O)NC(CSCC=C)C(=O)O
Molecular Formula:
C8H13NO3S
Molecular Weight:
203.26 g/mol
N-Acetyl-S-allyl-L-cysteine
CAS No.: 23127-41-5
Cat. No.: VC20793970
Molecular Formula: C8H13NO3S
Molecular Weight: 203.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-acetyl-S-allylcysteine is a N-acyl-L-amino acid. |
|---|---|
| CAS No. | 23127-41-5 |
| Molecular Formula | C8H13NO3S |
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-prop-2-enylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
| Standard InChI Key | LKRAEHUDIUJBSF-ZETCQYMHSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CSCC=C)C(=O)O |
| SMILES | CC(=O)NC(CSCC=C)C(=O)O |
| Canonical SMILES | CC(=O)NC(CSCC=C)C(=O)O |
| Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator